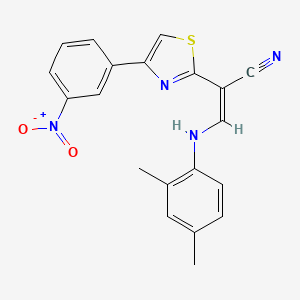
1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Morpholino-2-(1H-pyrazol-1-yl)propan-1-one is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is also known as MPP and has a molecular formula of C11H15N3O2. MPP is a pyrazolone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. In
科学的研究の応用
Antibacterial Activity and Molecular Docking Studies
A series of novel pyrazole derivatives, including structures related to 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one, have been synthesized and evaluated for their antibacterial properties. The antimicrobial susceptibility of these compounds was screened against bacteria such as Staphylococcus aureus and Escherichia coli. Some derivatives exhibited significant antibacterial activity, which was further analyzed through molecular docking studies to understand their binding interactions with bacterial proteins, providing insights into their potential as antibacterial agents (Khumar, Ezhilarasi, & Prabha, 2018).
Catalysis in Organic Synthesis
Morpholine derivatives have been used as catalysts in organic synthesis, demonstrating the versatility of these compounds in facilitating chemical reactions. For instance, morpholine triflate (MorT) acted as a Lewis acid catalyst in a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles. This method highlights the efficiency of morpholine derivatives in catalyzing multicomponent reactions, contributing to green chemistry by avoiding hazardous solvents and simplifying purification processes (Zhou, Li, & Su, 2016).
Corrosion Inhibition
Tertiary amines derived from morpholine, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), have been synthesized and studied for their potential as corrosion inhibitors. These compounds exhibited inhibitory effects on the corrosion of carbon steel, suggesting their application in protecting metal surfaces. The study provides a foundation for developing new corrosion inhibitors based on morpholine derivatives, which could be beneficial in various industrial applications (Gao, Liang, & Wang, 2007).
DNA Binding and Cytotoxicity
Research into morpholine-based pyrazole derivatives has extended into the investigation of their interaction with DNA and their cytotoxic properties. Such studies are crucial in the search for new therapeutic agents, particularly in the treatment of cancer. The binding affinity of these compounds to DNA has been assessed, alongside their cytotoxic effects on cancer cell lines, offering valuable information for the design of potential anticancer drugs (Patel, Bhatt, & Patel, 2019).
Antiparasitic Activities
Derivatives of 1-morpholino-2-(1H-pyrazol-1-yl)propan-1-one have also been explored for their antiparasitic activities. For example, a study on 4-[5-(4-phenoxyphenyl)-2H-pyrazol-3-yl]morpholine derivatives assessed their efficacy against Trypanosoma strains, Leishmania donovani, and Plasmodium falciparum. These compounds exhibited promising antiparasitic activities, underscoring the potential of morpholine-pyrazole hybrids in the development of new treatments for parasitic infections (Kuettel, Zambon, Kaiser, Brun, Scapozza, & Perozzo, 2007).
特性
IUPAC Name |
1-morpholin-4-yl-2-pyrazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-9(13-4-2-3-11-13)10(14)12-5-7-15-8-6-12/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDPIMWBDAHYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-2-{[5-(4-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2766610.png)
![1-isopropyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766611.png)

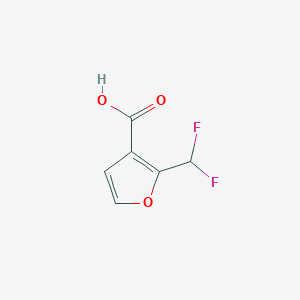
![N-[3-(1H-imidazol-1-yl)propyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2766616.png)
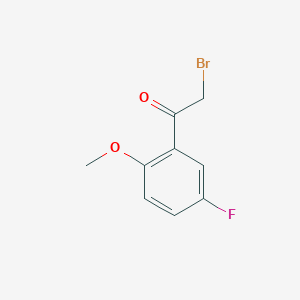
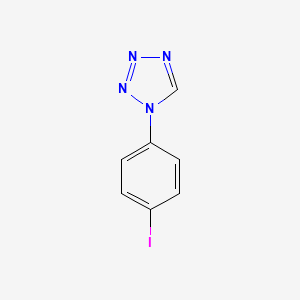
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acetamide](/img/structure/B2766621.png)


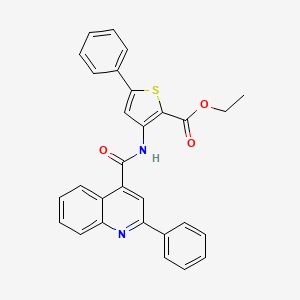
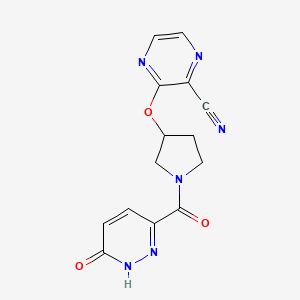
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2766631.png)
